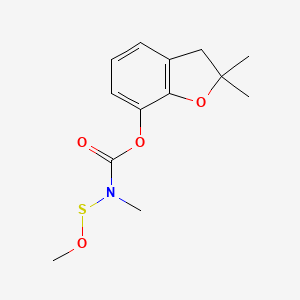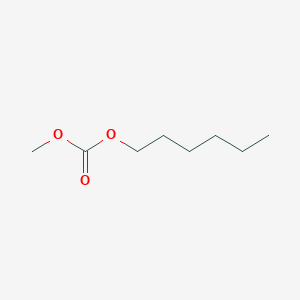
Hexyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl methyl carbonate is an organic compound belonging to the class of esters. It is formed by the esterification of hexanol and methyl carbonate. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound, in particular, is valued for its fruity and floral scent, making it a popular choice in perfumery and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl methyl carbonate can be synthesized through the esterification reaction between hexanol and methyl carbonate. The reaction typically involves heating hexanol with methyl carbonate in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Hexanol+Methyl Carbonate→Hexyl Methyl Carbonate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexyl methyl carbonate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and methyl carbonate.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Hexanol and methyl carbonate.
Reduction: Hexanol and methanol.
Transesterification: A different ester and an alcohol.
Scientific Research Applications
Hexyl methyl carbonate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma. It is also used in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of hexyl methyl carbonate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and floral scent. At the molecular level, the ester functional group interacts with specific receptors, triggering a signal transduction pathway that results in the sensation of smell.
Comparison with Similar Compounds
Hexyl methyl carbonate can be compared with other esters such as ethyl acetate, butyl acetate, and octyl acetate. While all these esters share similar chemical properties, this compound is unique due to its specific aroma profile. The following table highlights some similar compounds:
| Compound | Structure | Aroma Profile |
|---|---|---|
| Ethyl Acetate | CH3COOCH2CH3 | Fruity, Sweet |
| Butyl Acetate | CH3COO(CH2)3CH3 | Fruity, Banana-like |
| Octyl Acetate | CH3COO(CH2)7CH3 | Fruity, Orange-like |
| This compound | CH3OCOO(CH2)5CH3 | Fruity, Floral |
This compound stands out due to its unique combination of fruity and floral notes, making it a preferred choice in perfumery and cosmetics.
Properties
CAS No. |
39511-75-6 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
hexyl methyl carbonate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-6-7-11-8(9)10-2/h3-7H2,1-2H3 |
InChI Key |
ZMMHOYZEWJGLPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



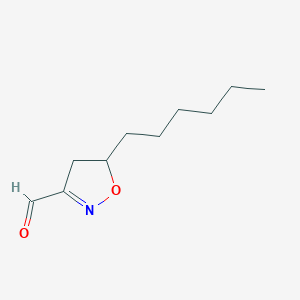

![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
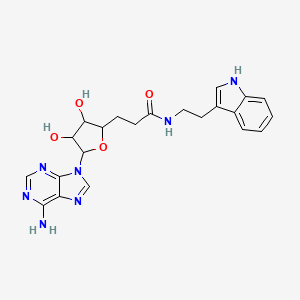
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
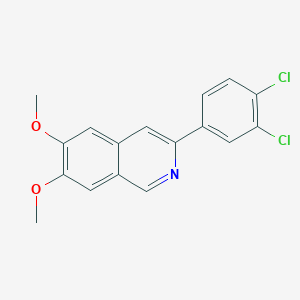
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)

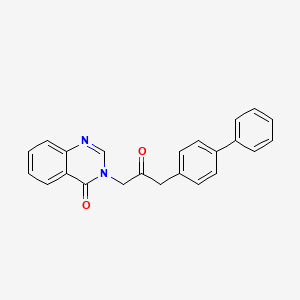

![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
